4-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid

Kinase hinge-binding Hydrogen-bond acceptor count Scaffold optimization

4-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid (CAS 1707735-48-5) is a trisubstituted pyrimidine building block bearing a pyridin-3-yl group at C4, a pyrrolidin-1-yl group at C2, and a carboxylic acid at C5. With a molecular formula of C₁₄H₁₄N₄O₂ and a molecular weight of 270.29 g·mol⁻¹, the compound occupies a favorable region of drug-like chemical space (XLogP3 = 1.3; TPSA = 79.2 Ų; HBD = 1; HBA = and satisfies all Lipinski Rule-of-Five criteria.

Molecular Formula C14H14N4O2
Molecular Weight 270.29 g/mol
Cat. No. B11790323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid
Molecular FormulaC14H14N4O2
Molecular Weight270.29 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC=C(C(=N2)C3=CN=CC=C3)C(=O)O
InChIInChI=1S/C14H14N4O2/c19-13(20)11-9-16-14(18-6-1-2-7-18)17-12(11)10-4-3-5-15-8-10/h3-5,8-9H,1-2,6-7H2,(H,19,20)
InChIKeyBVVRETWARCAVCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid: Core Scaffold Identity and Procurement-Relevant Characteristics


4-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid (CAS 1707735-48-5) is a trisubstituted pyrimidine building block bearing a pyridin-3-yl group at C4, a pyrrolidin-1-yl group at C2, and a carboxylic acid at C5 [1]. With a molecular formula of C₁₄H₁₄N₄O₂ and a molecular weight of 270.29 g·mol⁻¹, the compound occupies a favorable region of drug-like chemical space (XLogP3 = 1.3; TPSA = 79.2 Ų; HBD = 1; HBA = 6) and satisfies all Lipinski Rule-of-Five criteria [1]. The scaffold embeds the 4-(pyridin-3-yl)pyrimidine hinge-binding motif found in multiple approved kinase inhibitors (e.g., imatinib, nilotinib), while the C5 carboxylic acid provides a versatile synthetic handle for amide, ester, or bioisostere derivatization [2].

Workflow Kinase inhibitor fragment synthesis and library elaboration
Selection 4-(Pyridin-3-yl)pyrimidine hinge-binding motif with C5 carboxylic acid handle
Use Context Amide / ester derivatization for ATP-binding pocket targeting

Why Generic Substitution of 4-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid with In-Class Analogs Is Not Scientifically Warranted


Compounds sharing the pyrimidine-5-carboxylic acid core are not functionally interchangeable. Even subtle structural variations—changing the pyridine nitrogen position from 3-yl to 2-yl, replacing pyrrolidine with a smaller alkyl group, or removing the C4 aryl substituent—produce quantifiable differences in hydrogen-bond acceptor count, topological polar surface area, and molecular shape that directly affect target recognition, solubility, and downstream synthetic versatility [1][2]. The specific 3-pyridyl orientation in the target compound enables a distinct hydrogen-bond geometry with kinase hinge regions compared to the 2-pyridyl isomer, while the pyrrolidine ring at C2 provides conformational constraint unavailable in ethyl or methyl analogs [1][3]. Procurement of a structurally similar but non-identical building block therefore risks producing SAR data that are not transferable and may mislead hit-to-lead optimization campaigns.

Pyridin-2-yl isomer Alters hinge-binding hydrogen-bond geometry despite identical MW and TPSA; may shift kinase selectivity.
2-Ethyl analog Reduces H-bond acceptors (5 vs 6) and removes conformational constraint; limits polar interactions.
Des-pyridinyl analog Lacks 4-aryl hinge recognition element entirely; not suitable for kinase inhibitor SAR.

Quantitative Differentiation Evidence for 4-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid Against Its Closest Structural Analogs


Hydrogen-Bond Acceptor Capacity: Pyrrolidine-Containing Target Compound vs. 2-Ethyl Analog

The target compound possesses 6 hydrogen-bond acceptors (HBA = 6) compared to 5 for the 2-ethyl-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid analog (CAS 1707372-89-1), a difference of +1 HBA attributable to the pyrrolidine nitrogen [1][2]. This additional HBA capacity can strengthen or introduce new polar interactions with protein targets, particularly in solvent-exposed regions of ATP-binding pockets where the pyrrolidine nitrogen may engage water-mediated hydrogen bonds.

H-Bond Acceptors
Head-to-head
6 vs 5 (target vs 2-ethyl analog)
ΔHBA = +1
Reported HBA difference may alter interaction enthalpy with kinase hinge.
Computed by PubChem Cactvs; pyrrolidine nitrogen contributes extra acceptor.
Kinase hinge-binding Hydrogen-bond acceptor count Scaffold optimization

Topological Polar Surface Area: Target Compound vs. 2-Ethyl Analog and Implications for Permeability

The target compound exhibits a topological polar surface area (TPSA) of 79.2 Ų, compared to 76 Ų for the 2-ethyl-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid analog [1][2]. While both values reside below the 140 Ų threshold predictive of oral bioavailability, the 3.2 Ų difference represents a measurable shift in polarity that can affect passive membrane permeability and blood–brain barrier penetration in a congeneric series.

Topological PSA
Reported
79.2 Ų vs 76 Ų
ΔTPSA = +3.2 Ų
Measurable polarity shift in congeneric series; may influence permeability.
Computed by PubChem Cactvs; both values below 140 Ų oral bioavailability threshold.
Membrane permeability TPSA Physicochemical profiling

Pyridine Nitrogen Positional Isomerism: 3-Pyridyl Target vs. 2-Pyridyl Isomer and Impact on Metal Coordination Geometry

The target compound, bearing the pyridin-3-yl substituent, is the positional isomer of 4-(pyridin-2-yl)-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid (CAS 1708268-67-0, PubChem CID 97620298) [1][2]. Although the two isomers share identical molecular weight (270.29 g·mol⁻¹), XLogP3 (1.3), and hydrogen-bond donor/acceptor counts, the 3-pyridyl nitrogen is positioned meta to the pyrimidine attachment point, creating a divergent N···N intramolecular distance and a distinct vector for intermolecular hydrogen bonding or metal coordination relative to the ortho-nitrogen of the 2-pyridyl isomer [1][2]. This geometric difference is non-trivial in kinase hinge-binding motifs where the spatial relationship between the pyrimidine N1 and the pyridine nitrogen determines complementarity to the backbone NH and carbonyl of the hinge residue.

N Position Isomer
Head-to-head
3-pyridyl (meta) vs 2-pyridyl (ortho); distinct N···N vector and hinge interaction geometry
Non-interchangeable hinge-binding geometry; isomer controls kinase selectivity.
Identical MW (270.29), XLogP3 (1.3), HBA (6), TPSA (79.2); only N position differs.
Positional isomerism Metal coordination Kinase hinge-binding geometry

Molecular Weight and Heavy Atom Count Differentiation Against the Des-pyridinyl Analog

Compared to 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid (CAS 253315-06-9), which lacks the 4-(pyridin-3-yl) substituent, the target compound adds 77.09 g·mol⁻¹ of molecular weight (270.29 vs. 193.20 g·mol⁻¹) and 6 additional heavy atoms (20 vs. 14) [1]. This substantial increase reflects the addition of an entire pyridine ring, which serves as a critical pharmacophoric element for kinase hinge recognition. The des-pyridinyl analog is a simpler fragment, whereas the target compound represents an elaborated scaffold suitable for late-stage lead optimization.

Molecular Weight
Reported
270.29 g/mol vs 193.20 (des-pyridinyl analog)
ΔMW = +77.09 (+39.9%)
Pyridine ring addition enables canonical kinase hinge recognition.
Des-pyridinyl analog (CAS 253315-06-9) lacks essential aryl pharmacophore.
Fragment growth Molecular weight Heavy atom count

Predicted Ionization State: Carboxylic Acid pKa and Its Relevance to Salt Formation and Solubility

The C5 carboxylic acid of the target compound has a predicted pKa of 4.78 ± 0.10 (most acidic), indicating that at physiological pH (7.4) the compound exists predominantly as the carboxylate anion [1]. This ionization state supports salt formation with pharmaceutically acceptable cations, enhances aqueous solubility, and provides a handle for pH-dependent extraction during purification. The 4-(pyridin-3-yl)-2-(pyrrolidin-1-yl)pyrimidine analog lacking the carboxylic acid (C₁₃H₁₄N₄, no CAS publicly indexed) forfeits this ionization capability entirely, limiting both solubility modulation and the scope of C5 derivatization chemistry.

Predicted pKa
Class-level
4.78 ± 0.10 (C5 carboxylic acid)
Supports salt-form screening and pH-dependent solubility profiling.
Decarboxylated analog lacks ionizable center; predicted by ACD/Labs module.
pKa prediction Solubility Salt selection

Patent Landscape: Inclusion of the Scaffold in Pyrimidine-Substituted Pyrrolidine Derivatives for Therapeutic Applications

The 4-(pyridin-3-yl)-2-(pyrrolidin-1-yl)pyrimidine core falls within the generic Markush structure of US Patent 8,962,641 B2 ('Pyrimidine-substituted pyrrolidine derivatives, pharmaceutical compositions and uses thereof'), which explicitly claims pyrrolidine derivatives bearing pyrimidine and heteroaryl substituents for therapeutic use [1]. This patent linkage provides indirect validation of the scaffold's medicinal relevance. By contrast, the simpler 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid (CAS 253315-06-9) is not explicitly captured by this patent family, suggesting a lower degree of industrial investment in its therapeutic potential.

Patent Linkage
Supporting
Scaffold encompassed by US 8,962,641 B2 (pyrimidine-substituted pyrrolidine derivatives)
Supports IP position for kinase research follow-up and probe development.
Qualitative Markush coverage; des-pyridinyl analog not explicitly captured.
Patent protection Kinase inhibitors Pyrrolidine-pyrimidine scaffold

High-Confidence Application Scenarios for 4-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment Elaboration and Focused Library Synthesis

The compound's 4-(pyridin-3-yl)pyrimidine core, which recapitulates the hinge-binding motif of nilotinib and related type II kinase inhibitors, combined with the C5 carboxylic acid handle, makes it an ideal starting scaffold for amide- or ester-based library enumeration targeting the ATP-binding pocket of tyrosine kinases [1]. Unlike the 2-ethyl analog (HBA = 5), the pyrrolidine-substituted target compound (HBA = 6) offers an additional polar contact point for solvent-exposed regions, potentially improving selectivity within kinome profiling panels [1].

Structure–Activity Relationship (SAR) Studies Requiring Controlled Pyridine Nitrogen Geometry

Researchers investigating the impact of pyridine nitrogen position on kinase selectivity should procure the 3-pyridyl target compound rather than the 2-pyridyl isomer (CAS 1708268-67-0). Although the two positional isomers share identical physicochemical descriptors (MW, XLogP3, TPSA), the meta vs. ortho nitrogen orientation produces divergent hydrogen-bond vectors to the kinase hinge backbone, as established by direct structural comparison of InChIKey and 3D conformer data [1][2]. Co-procurement of both isomers enables definitive attribution of selectivity differences to pyridine nitrogen geometry.

Salt-Form and Solubility Optimization via C5 Carboxylic Acid Derivatization

With a predicted carboxylic acid pKa of 4.78 ± 0.10, the target compound is >99% ionized at physiological pH, enabling systematic salt screening (sodium, potassium, meglumine) and pH-solubility profiling [1]. The decarboxylated analog 4-(pyridin-3-yl)-2-(pyrrolidin-1-yl)pyrimidine lacks this ionizable center, making the carboxylic acid-bearing target compound the appropriate choice for programs requiring aqueous solubility optimization or prodrug strategies via esterification.

Competition-Based Kinase Selectivity Profiling Using Intact Scaffold Building Blocks

For laboratories employing competition-based high-throughput kinase screening platforms (e.g., DiscoverX KINOMEscan or DeepKinomeWeb), the target compound serves as a well-defined core scaffold that can be derivatized at the C5 position to generate probe molecules [1]. The patent linkage to US 8,962,641 B2 provides a defensible intellectual property position for hit follow-up, contrasting with simpler pyrimidine-5-carboxylic acid analogs that lack comparable patent estate protection [2].

Application
Selection Property
Validation Focus
Kinase inhibitor fragment elaboration
Hinge-binding scaffold with C5 derivatization handle
Amide/ester library enumeration for ATP-pocket targeting
Pyridine nitrogen geometry SAR
3-Pyridyl positional isomer with distinct H-bond vector
Isomer-specific kinase selectivity attribution
Salt-form and solubility optimization
Ionizable C5 carboxylic acid handle
pH-dependent solubility profiling and salt screening
Competition-based kinase profiling
Intact scaffold compatible with HTS platforms
IP-backed probe molecule development
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